![molecular formula C11H16O2 B15077011 Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 29753-02-4](/img/structure/B15077011.png)
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework. This compound is known for its unique reactivity and stability, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate typically involves the esterification of bicyclo[2.2.1]heptan-2-ol with methacrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active bicyclic alcohol, which can then interact with biological targets such as enzymes or receptors . The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the same bicyclic framework but lacks the ester group.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of an ester.
2-Azabicyclo[2.2.1]heptanes: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is unique due to its ester functionality, which imparts distinct reactivity and potential for derivatization. This makes it a versatile compound for various applications in synthesis and research .
Properties
CAS No. |
29753-02-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3 |
InChI Key |
SKKHNUKNMQLBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




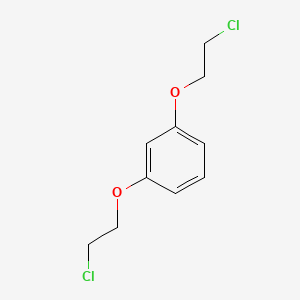
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

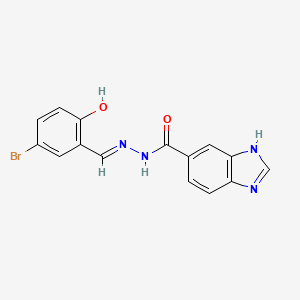


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
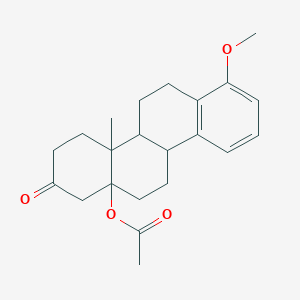
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
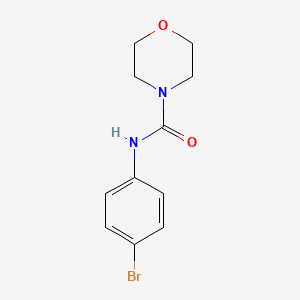
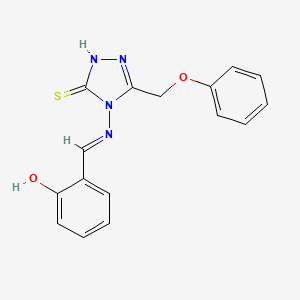
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
